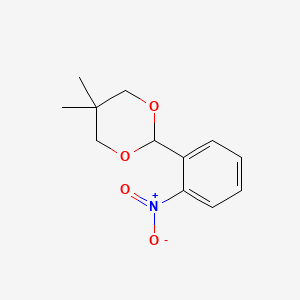

5,5-Dimethyl-2-(2-nitrophenyl)-1,3-dioxane

Description

Context of 1,3-Dioxane (B1201747) Chemistry and Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, form the largest class of organic compounds and are integral to medicinal and synthetic chemistry. academie-sciences.fr Among these, the 1,3-dioxane ring is a saturated six-membered heterocycle containing two oxygen atoms at positions 1 and 3. wikipedia.org The chemistry of 1,3-dioxanes is well-established, with their primary application in organic synthesis being the protection of carbonyl compounds (aldehydes and ketones) or 1,3-diols. thieme-connect.deorganic-chemistry.org

This protective function stems from their stability under various conditions; 1,3-dioxanes are generally stable in basic, reductive, or oxidative environments. thieme-connect.de However, they are labile towards acid, which allows for their removal when the protection is no longer needed. thieme-connect.de The most common method for their synthesis is the acid-catalyzed reaction of a carbonyl compound with a 1,3-propanediol, typically with the removal of water to drive the reaction to completion. wikipedia.orgorganic-chemistry.org

Structurally, the 1,3-dioxane ring preferentially adopts a chair-like conformation, similar to cyclohexane. thieme-connect.de The presence of two C-O bonds, which are shorter than C-C bonds, results in more significant diaxial interactions, leading to a thermodynamic preference for equatorial substituents at the C2 position. thieme-connect.de

| Property | Value |

| IUPAC Name | 1,3-Dioxane |

| Molecular Formula | C₄H₈O₂ |

| Molar Mass | 88.11 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Melting Point | -42 °C |

| Boiling Point | 103–106 °C |

| Density | 1.032 g/mL at 25 °C |

Table 1: Physical Properties of the Parent Compound 1,3-Dioxane. wikipedia.org

Academic Significance of Substituted 1,3-Dioxane Derivatives

The academic and practical significance of 1,3-dioxane derivatives extends far beyond their use as simple protecting groups. The 1,3-dioxane structural unit is found in several natural products, highlighting its role in biological systems. thieme-connect.de In synthetic chemistry, they serve as versatile intermediates for creating more complex molecules. rsc.org

Furthermore, substituted 1,3-dioxanes have been the focus of extensive research due to their diverse biological activities. Various derivatives have been synthesized and investigated for a range of applications, including:

Antimicrobial and Antifungal Activity: Certain substituted 5-nitro-1,3-dioxanes have demonstrated broad-spectrum antimicrobial properties. nih.gov Research has also explored other 1,3-dioxane derivatives as potential antibacterial and antifungal agents. finechem-mirea.rudoaj.org

Anticancer Research: Multidrug resistance (MDR) is a major challenge in cancer chemotherapy. nih.gov Substituted 1,3-dioxane derivatives have been identified as effective modulators of MDR, showing potential to resensitize cancer cells to antitumor agents. nih.govresearchgate.net

Other Biological Activities: The 1,3-dioxane scaffold is present in molecules investigated for various other therapeutic effects, including analgesic, anti-inflammatory, and antirheumatic properties. academie-sciences.fr They have also been explored as novel bacterial topoisomerase inhibitors. nih.gov

The stereochemistry of substituted 1,3-dioxanes is also a critical area of study, as the spatial arrangement of substituents can significantly influence their physical properties and biological activity. researchgate.net

Overview of Research Trajectories for 5,5-Dimethyl-2-(2-nitrophenyl)-1,3-Dioxane

The specific structure of this compound suggests a primary research trajectory focused on photochemistry. The key to this is the 2-nitrophenyl group, a component of the well-known 2-nitrobenzyl (NB) chromophore.

Photoremovable Protecting Groups (PPGs): The 2-nitrobenzyl moiety is one of the most widely used photoremovable protecting groups (PPGs), often referred to as "caging groups". nih.govacs.org These groups allow chemists to control the release of a bioactive compound or a reactive functional group with spatial and temporal precision using light. nih.govresearchgate.net

The general mechanism involves the absorption of UV light (typically >300 nm) by the 2-nitrobenzyl group, which initiates an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate then undergoes a series of rearrangements that result in the cleavage of the bond connecting the benzylic carbon to the protected molecule, ultimately releasing the target compound and forming a 2-nitrosobenzaldehyde or related byproduct. wikipedia.orgnih.gov

In the case of this compound, the entire 1,3-dioxane ring acts as a photolabile protecting group for a carbonyl compound. Upon irradiation, the photochemical cleavage is initiated by the 2-nitrophenyl group, leading to the fragmentation of the dioxane ring and the release of 2-nitrosobenzaldehyde and, most importantly, 2,2-dimethyl-1,3-propanediol (neopentyl glycol) and the original carbonyl compound that was protected. This application allows for the light-induced release of aldehydes or ketones in a controlled manner, which is a valuable tool in synthetic chemistry and for studying biological systems where the sudden introduction of a specific carbonyl compound is desired. nih.govwiley-vch.de

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 79718-94-8 |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

Table 2: Chemical Identifiers for this compound. appchemical.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-2-(2-nitrophenyl)-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2)7-16-11(17-8-12)9-5-3-4-6-10(9)13(14)15/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKJVABQWREEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)C2=CC=CC=C2[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229844 | |

| Record name | 1,3-Dioxane, 5,5-dimethyl-2-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79718-94-8 | |

| Record name | 1,3-Dioxane, 5,5-dimethyl-2-(2-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079718948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 5,5-dimethyl-2-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Strategies for 5,5 Dimethyl 2 2 Nitrophenyl 1,3 Dioxane

General Synthetic Routes for 1,3-Dioxane (B1201747) Formation

The formation of the 1,3-dioxane ring is a cornerstone of heterocyclic chemistry, often employed for protecting carbonyl groups or as a key structural motif in various molecules. thieme-connect.de The primary methods involve the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol.

Condensation Reactions with 1,3-Propanediols and Aldehydes

The most direct and widely used method for synthesizing 1,3-dioxanes is the acid-catalyzed condensation of an aldehyde or ketone with a 1,3-propanediol. wikipedia.org This reaction, known as acetalization, is an equilibrium process. To drive the reaction toward the formation of the 1,3-dioxane, water, a byproduct, is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. organic-chemistry.org

For the specific synthesis of 5,5-Dimethyl-2-(2-nitrophenyl)-1,3-dioxane, the required precursors are 2-nitrobenzaldehyde (B1664092) and 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol). The gem-dimethyl group on the C5 position of the resulting dioxane is derived from the structure of the diol. The general reaction is illustrated below:

Reaction Scheme for this compound Synthesis

This versatile reaction can be applied to a wide array of aldehydes and 1,3-diols to generate a diverse library of substituted 1,3-dioxanes. ijapbc.com

Utilization of Meldrum's Acid Derivatives in Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a notable cyclic derivative of 1,3-dioxane. wikipedia.org It is synthesized through the condensation of malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640) and an acid catalyst. chemicalbook.comuitm.edu.my

Due to the high acidity of the methylene (B1212753) protons at the C5 position (pKa = 4.97), Meldrum's acid is an excellent nucleophile and a key starting material for various synthetic transformations. chemicalbook.comuitm.edu.my Its derivatives are frequently used in Knoevenagel condensations and Michael additions. clockss.org For example, Meldrum's acid can react with aromatic aldehydes to form 5-arylidene derivatives. uitm.edu.my These derivatives are valuable intermediates for synthesizing a range of other heterocyclic compounds and natural products. nih.gov While not a direct precursor in the condensation route to this compound, the chemistry of Meldrum's acid represents a significant synthetic strategy within the broader 1,3-dioxane class. chemicalbook.com

Specific Approaches to Incorporate the 2-Nitrophenyl Moiety

The incorporation of the 2-nitrophenyl group at the C2 position of the 1,3-dioxane ring is achieved by selecting the corresponding aldehyde, 2-nitrobenzaldehyde, as the carbonyl component in the condensation reaction. appchemical.com The presence of the nitro group, a strong electron-withdrawing group, can influence the reactivity of the aldehyde.

The stereochemical orientation of the aryl group at the C2 position can have a significant impact on the conformation of the 1,3-dioxane ring. In related structures, an axial orientation of a 2-nitrophenyl group has been studied, revealing insights into the magnetic anisotropy and rotational freedom of the substituent. researchgate.net The synthesis of various heterocyclic compounds containing a nitrophenyl group is a subject of interest, with established methods for incorporating this moiety into diverse molecular scaffolds. researchgate.netacs.org

Stereoselective Synthesis and Diastereoisomer Control in 1,3-Dioxane Derivatives

Stereocontrol is a critical aspect of 1,3-dioxane synthesis, as the six-membered ring can adopt a chair conformation, leading to the possibility of axial and equatorial positioning of substituents and cis/trans isomerism. researchgate.net In the case of this compound, the gem-dimethyl group at the C5 position means there are no stereocenters at that position. Furthermore, the C2 carbon is not a stereocenter unless the molecule as a whole is chiral.

However, in the synthesis of other 1,3-dioxane derivatives, achieving stereoselectivity is a key challenge. For instance, in 2,5-disubstituted 1,3-dioxanes, high trans selectivity can be achieved by performing the acetalization reaction in the presence of saturated aqueous solutions of certain inorganic salts like CaCl₂. acs.org The choice of substituents, diol stereochemistry, and reaction conditions all play a role in controlling the diastereomeric outcome. The conformational free energy (A-value) of a substituent determines its preference for an equatorial or axial position, which in turn dictates the stability of cis versus trans isomers. researchgate.net

Catalytic Systems and Optimized Reaction Conditions

The formation of 1,3-dioxanes via condensation is almost always catalyzed by an acid. A variety of both Brønsted and Lewis acids can be employed to facilitate the reaction. The catalyst's role is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol's hydroxyl groups.

Commonly used catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and zirconium tetrachloride (ZrCl₄). organic-chemistry.org The choice of catalyst and reaction conditions can be optimized to improve yields and reaction times. For example, solid acid catalysts are also effective and offer advantages such as high catalytic activity, lack of corrosiveness, and ease of separation from the reaction mixture. google.com Reaction temperatures can range from room temperature to reflux, often depending on the solvent used to remove water azeotropically. google.comresearchgate.net

Below is a table summarizing various catalytic systems used in 1,3-dioxane synthesis.

| Catalyst | Typical Conditions | Notes |

| p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux (Dean-Stark) | Standard and widely used Brønsted acid catalyst. organic-chemistry.org |

| Zirconium tetrachloride (ZrCl₄) | Mild conditions | Highly efficient and chemoselective Lewis acid catalyst. organic-chemistry.org |

| Iodine (I₂) | Neutral, aprotic conditions | Used with 1,3-bis(trimethylsiloxy)propane for efficient conversion. organic-chemistry.org |

| N-bromosuccinimide (NBS) | In situ acetal (B89532) exchange | Tolerates acid-sensitive groups like THP and TBDMS ethers. organic-chemistry.org |

| Solid Acids (e.g., modified zeolites) | 40-140°C, 0.1-10 MPa | High activity, recyclable, and environmentally friendly. google.com |

| Ionic Liquids (e.g., [BMIM][HSO₄]) | Solvent and catalyst | Offers high catalytic activity and easy separation. google.com |

Modular Synthetic Strategies for Diverse 1,3-Dioxane Scaffolds

A modular or combinatorial approach to synthesis allows for the rapid generation of large libraries of related compounds from a set of basic building blocks. This strategy is well-suited for the synthesis of 1,3-dioxanes, where a variety of 1,3-diols can be combined with a range of aldehydes and ketones. nih.gov By systematically varying these components, a diverse chemical space of 1,3-dioxane scaffolds can be explored. nih.gov

The synthesis of this compound fits perfectly within this paradigm as a single product arising from a specific combination of building blocks:

Diol Module: 2,2-dimethyl-1,3-propanediol

Carbonyl Module: 2-nitrobenzaldehyde

This modularity is powerful for creating libraries for biological screening or materials science applications, as subtle changes in the building blocks can lead to significant differences in the properties of the final 1,3-dioxane product. nih.govrsc.orgnih.gov

Chemical Reactivity and Transformation Mechanisms of 5,5 Dimethyl 2 2 Nitrophenyl 1,3 Dioxane

Reactions Involving the 1,3-Dioxane (B1201747) Ring System

The reactivity of the 1,3-dioxane ring in this molecule is characteristic of acetals, primarily involving acid-catalyzed cleavage and conformational equilibria.

The 1,3-dioxane ring of 5,5-Dimethyl-2-(2-nitrophenyl)-1,3-dioxane is stable under neutral or basic conditions but undergoes hydrolysis in the presence of acid. chemistrysteps.comorganic-chemistry.org The reaction proceeds via a standard acetal (B89532) hydrolysis mechanism, which involves the cleavage of the C-O bonds within the ring to yield the parent aldehyde and diol.

The accepted mechanism involves the following steps:

Protonation: One of the dioxane oxygen atoms is protonated by an acid catalyst (H₃O⁺), converting the ether oxygen into a good leaving group (an alcohol). chemistrysteps.com

Ring Opening: The C2-O bond cleaves, and the ring opens to form a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the hydrolysis process. masterorganicchemistry.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: Loss of a proton from the newly added water molecule yields a hemiacetal intermediate.

Repeat and Cleavage: The second oxygen atom of the original dioxane is then protonated, and a similar sequence of elimination and nucleophilic attack by water leads to the final products: 2-nitrobenzaldehyde (B1664092) and 2,2-dimethyl-1,3-propanediol.

A systematic study on the hydrolysis of various substituted benzaldehyde (B42025) acetals has shown that the stability of the oxocarbenium ion intermediate is crucial for the reaction rate. Electron-donating groups on the phenyl ring accelerate hydrolysis by stabilizing the positive charge, while electron-withdrawing groups have the opposite effect. nih.gov The 2-nitro group on the phenyl ring of the title compound is strongly electron-withdrawing, which destabilizes the positively charged oxocarbenium ion intermediate. Consequently, the rate of acid-catalyzed hydrolysis for this compound is expected to be significantly slower compared to its non-nitrated or methoxy-substituted analogues. nih.gov

Table 1: Products of Acid-Catalyzed Hydrolysis

| Reactant | Conditions | Products |

| This compound | Aqueous Acid (H₃O⁺) | 2-Nitrobenzaldehyde and 2,2-Dimethyl-1,3-propanediol |

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize steric and torsional strain. thieme-connect.de For a 2,5,5-trisubstituted dioxane such as this compound, the bulky 2-(2-nitrophenyl) group is expected to strongly favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial methyl group at the C5 position.

Under acidic conditions, it is possible for the ring to undergo isomerization. Studies on related compounds, such as 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, have demonstrated that acid catalysis can facilitate the equilibration between cis and trans isomers, corresponding to the axial and equatorial positions of the C2 substituent. journals.co.za This process occurs through the reversible formation of the oxocarbenium ion intermediate, which allows for rotation before the ring closes again.

For this compound, the equilibrium would overwhelmingly favor the isomer with the 2-nitrophenyl group in the equatorial position due to its significant steric bulk. The energy barrier for conversion to the axial conformer would be substantial, making it a minor component at equilibrium. Computational studies on the parent 5,5-dimethyl-1,3-dioxane (B27643) have also explored isomerization pathways leading to ring-opened products under specific catalytic conditions, though these are distinct from conformational isomerism. semanticscholar.org

Transformations of the 2-Nitrophenyl Substituent

The 2-nitrophenyl group imparts unique photochemical reactivity to the molecule and exerts a strong electronic influence on the dioxane ring's stability.

The 2-(2-nitrophenyl)ethyl acetal structure places this molecule in the class of ortho-nitrobenzyl (oNB) compounds, which are renowned as photolabile protecting groups. acs.orgrug.nl Upon irradiation with UV light (typically in the 300–365 nm range), these compounds undergo a clean cleavage reaction to release the protected functional group—in this case, the diol. nih.gov

The widely accepted mechanism for this photoreaction is as follows:

Photoexcitation: The molecule absorbs a photon, promoting the ortho-nitrobenzyl chromophore to an electronically excited state (n → π* transition).

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon (the C2 of the dioxane ring). This forms a transient diradical species which rapidly rearranges. researchgate.netresearchgate.net

Formation of the aci-Nitro Intermediate: The rearrangement leads to the formation of a key intermediate known as an aci-nitro tautomer. nih.gov

Cyclization and Rearrangement: The aci-nitro intermediate undergoes a molecular rearrangement, involving cyclization, to form a benzoisoxaline derivative.

Cleavage: This derivative is unstable and rapidly fragments, cleaving the C-O bond of the original acetal. This final step releases 2,2-dimethyl-1,3-propanediol and the byproduct, 2-nitrosobenzaldehyde. nih.govrsc.org

Table 2: Key Species in the Photochemical Cleavage Pathway

| Species Type | Structure/Name | Role in Mechanism |

| Reactant | This compound | Starting material, contains the photolabile ortho-nitrobenzyl group. |

| Intermediate | aci-Nitro Tautomer | Formed after intramolecular hydrogen abstraction; key to the rearrangement. nih.gov |

| Byproduct | 2-Nitrosobenzaldehyde | The remnant of the chromophore after cleavage; known to be reactive. rsc.org |

| Product | 2,2-Dimethyl-1,3-propanediol | The "uncaged" or released molecule. |

Electronic Deactivation: As a potent electron-withdrawing group, the NO₂ substituent significantly reduces the electron density at the acetal carbon (C2). This electronic effect destabilizes the carbocation-like transition state required for acid-catalyzed hydrolysis, thereby increasing the stability of the dioxane ring towards this pathway and making hydrolysis more difficult. nih.gov

Photochemical Activation: Conversely, the nitro group is the essential component for the molecule's photochemical reactivity. It acts as the chromophore that absorbs UV light and as the reactive center that initiates the cleavage cascade by abstracting a hydrogen atom. acs.orgnih.gov Without the ortho-nitro group, the molecule would not exhibit this characteristic photolability.

Therefore, the nitro group simultaneously protects the dioxane ring from one degradation pathway (hydrolysis) while enabling another, highly specific transformation pathway (photocleavage).

Thermal Decomposition Pathways and Kinetic Analysis

Specific studies on the thermal decomposition of this compound are not extensively documented in the available literature. However, potential decomposition pathways can be inferred from the behavior of related structures.

For many nitroaromatic compounds, thermal decomposition at high temperatures is initiated by the homolytic cleavage of the C-NO₂ bond. dtic.mil This would generate a phenyl radical and nitrogen dioxide, initiating a complex series of secondary radical reactions.

Alternatively, decomposition could be initiated within the 1,3-dioxane ring. Computational studies on different nitro-dioxane derivatives, such as 5-nitro-5-R-1,3-dioxanes, show a mechanism involving the concerted elimination of nitrous acid (HNO₂) via a cyclic transition state. scispace.comresearchgate.net However, this mechanism is specific to compounds with a nitro group directly attached to the dioxane ring and is less likely for the title compound where the nitro group is on the aromatic substituent.

Without specific experimental data, any proposed pathway remains speculative. A kinetic analysis would require experimental techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures and activation energies, which are not currently available for this specific molecule.

Nucleophilic and Electrophilic Interactions within the Molecular Framework

The chemical reactivity of this compound is dictated by the electronic characteristics of its two primary structural components: the electron-deficient 2-nitrophenyl group and the electron-rich 5,5-dimethyl-1,3-dioxane ring. This duality establishes distinct regions of electrophilicity and nucleophilicity within the molecule, governing its interactions with a wide range of reagents.

The 2-nitrophenyl group imparts a strong electrophilic character to the aromatic ring. The nitro group (NO₂) is a powerful electron-withdrawing group, functioning through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density significantly reduces the electron density of the benzene (B151609) ring, making it susceptible to nucleophilic attack. Theoretical and experimental studies on related o-halonitrobenzenes have demonstrated that the ortho-nitro group is highly effective at activating the electrophile for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The presence of the nitro group can enhance the electrophilicity of the carbon atoms, making them susceptible to nucleophilic attack. smolecule.com

Conversely, the 1,3-dioxane moiety serves as the primary nucleophilic center of the molecule. The two oxygen atoms within the dioxane ring possess lone pairs of electrons, rendering them basic and available for interaction with electrophiles, particularly Brønsted or Lewis acids. The acetal carbon (C2), situated between the two oxygen atoms, is an electrophilic site, though its reactivity is highly dependent on reaction conditions. Generally, 1,3-dioxanes are stable in basic and neutral media but are labile to acidic conditions, which facilitate the cleavage of the C-O bonds. thieme-connect.de

The interplay between these electronic features is summarized in the table below.

Interactive Table: Key Reactive Sites in this compound

| Site | Type | Structural Influence | Predicted Reactivity |

| Aromatic Ring Carbons | Electrophilic | Strong electron-withdrawal by the ortho-nitro group. | Susceptible to Nucleophilic Aromatic Substitution (SNAr). |

| Acetal Carbon (C2) | Electrophilic | Flanked by two electronegative oxygen atoms. | Becomes a target for nucleophiles upon protonation of dioxane oxygens, leading to ring opening. |

| Dioxane Oxygen Atoms | Nucleophilic | Presence of lone electron pairs. | Readily interact with protons (Brønsted acids) and other Lewis acids. |

| Nitro Group Oxygen Atoms | Nucleophilic | Presence of lone electron pairs. | Can interact with electrophiles, although less reactive than dioxane oxygens in this context. |

Detailed research findings on analogous structures provide insight into the specific mechanisms of these interactions. For instance, studies on the reactions of amines with nitroaromatic electrophiles suggest that specific interactions, such as hydrogen bonding between a hydrogen atom on the nucleophile and the ortho-nitro group, can significantly stabilize the transition state. researchgate.net This "ortho effect" enhances the rate of substitution compared to the para-substituted isomers.

The reactivity with representative reagents is outlined in the following table.

Interactive Table: Predicted Reactivity with Nucleophiles and Electrophiles

| Reagent Type | Example | Target Site on Dioxane Derivative | Expected Transformation |

| Strong Nucleophile | Alkoxide (RO⁻), Amine (RNH₂) | Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr), displacing a suitable leaving group if present, or formation of a Meisenheimer complex. |

| Brønsted Acid | HCl, H₂SO₄ | Dioxane Oxygen Atoms | Protonation of the oxygen atoms, followed by nucleophilic attack at the acetal carbon (C2), leading to ring cleavage and release of 2-nitrobenzaldehyde and 2,2-dimethylpropane-1,3-diol. |

| Reducing Agent | H₂/Pd, Sn/HCl | Nitro Group | Reduction of the nitro group to an amino group, forming [2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]amine. |

Structural Elucidation and Conformational Analysis of 5,5 Dimethyl 2 2 Nitrophenyl 1,3 Dioxane

Application of Single Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and dihedral angles, which together define the molecule's geometry and conformation. While specific crystallographic data for 5,5-Dimethyl-2-(2-nitrophenyl)-1,3-dioxane is not available in the consulted literature, analysis of closely related structures provides insight into the expected molecular parameters. For instance, the crystal structure of 2,2-Dimethyl-5-{[(4-nitrophenyl)amino]methylidene}-1,3-dioxane-4,6-dione has been elucidated, offering a reference for the behavior of nitrophenyl-substituted dioxane rings. nih.gov This technique reveals not only the intramolecular geometry but also how molecules pack together in the solid state, governed by intermolecular forces. nih.govscielo.org.mxresearchgate.net The data obtained from such an analysis is fundamental for understanding the structural implications of substituent effects. mdpi.commdpi.com

To illustrate the detailed information provided by this method, the crystallographic data for an analogous compound, 2,2-Dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione, is presented below. nih.gov

Table 1: Example Crystallographic Data for an Analogous Nitrophenyl-Dioxane Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁NO₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.0240 (4) |

| b (Å) | 10.4830 (5) |

| c (Å) | 12.4076 (5) |

| α (°) | 105.385 (4) |

| β (°) | 94.669 (3) |

| γ (°) | 93.096 (3) |

| Volume (ų) | 1249.03 (10) |

Data derived from the analysis of 2,2-Dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione. nih.gov

Conformational Preferences of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring is a heterocyclic system that, similar to cyclohexane, exhibits distinct conformational preferences to minimize internal strain.

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation, which minimizes both angle strain and torsional strain. thieme-connect.denih.gov This conformation is the global minimum on the potential energy surface for unsubstituted 1,3-dioxane. researchgate.net The process of ring inversion, or "chair flip," allows for the interconversion between two chair forms, passing through higher-energy boat and twist-boat intermediates. nih.gov However, in substituted dioxanes, this dynamic process can be significantly hindered. For this compound, the presence of the bulky gem-dimethyl group at the C-5 position effectively locks the ring into a single, rigid chair conformation, as a chair flip would force one of the methyl groups into a highly unfavorable axial position.

The substitution of two methyl groups at the C-5 position has profound stereochemical consequences. The gem-dimethyl groups act as a conformational anchor, restricting the flexibility of the dioxane ring. researchgate.net This substitution introduces steric strain that can lead to slight distortions in the chair geometry, such as flattening of the carbon-centric portion of the ring (C4-C5-C6). researchgate.net Furthermore, stereoelectronic interactions involving the C-5 substituents can influence the bond lengths and reactivity of the ring. Computational studies on 1,3-dioxanes have shown that hyperconjugative interactions, such as those between the oxygen lone pairs and the antibonding orbitals of equatorial C-H bonds at C-5 (nₚ → σ*C(5)-Heq), play a crucial role in the ring's electronic structure. acs.orgresearchgate.net The presence of methyl groups instead of hydrogens modifies these electronic interactions. rsc.org

Substituents at the C-2 position of the 1,3-dioxane ring can adopt either an axial or an equatorial orientation. For most substituents, including a phenyl group, there is a strong thermodynamic preference for the equatorial position. thieme-connect.dedoi.org This preference arises from the need to avoid unfavorable 1,3-diaxial steric interactions with the axial hydrogen atoms at the C-4 and C-6 positions. Placing the bulky 2-nitrophenyl group in the axial position would introduce significant steric repulsion, destabilizing that conformer. masterorganicchemistry.com The energy difference (conformational free energy or A-value) for a phenyl group is substantial, strongly favoring the equatorial conformer. The ortho-nitro substituent further increases the steric bulk and introduces electronic effects, but it is not expected to overcome the strong intrinsic preference for the equatorial position at C-2. nih.govnih.gov Therefore, the 2-nitrophenyl group in this compound is expected to reside almost exclusively in the equatorial orientation.

Intramolecular and Intermolecular Interactions in Crystal Structures

The packing of molecules in a crystal is dictated by a network of non-covalent interactions. In the solid state, this compound would be stabilized by a combination of intramolecular and intermolecular forces.

Intramolecular Interactions: The proximity of the ortho-nitro group to the dioxane ring could allow for weak intramolecular C-H···O hydrogen bonds. Such interactions can influence the rotational preference of the phenyl ring relative to the dioxane ring, contributing to a more rigid molecular conformation. nih.gov

Intermolecular Interactions: The crystal lattice is stabilized by a variety of intermolecular forces. scielo.org.mx Based on analyses of similar structures, C-H···O hydrogen bonds are expected to be significant, with the oxygen atoms of the nitro group and the dioxane ring acting as hydrogen bond acceptors. nih.govnih.govresearchgate.net These interactions link adjacent molecules, often forming sheets or three-dimensional networks that define the crystal packing. nih.govnih.gov Additionally, the aromatic nitrophenyl rings may engage in π-π stacking interactions, further contributing to the stability of the crystal structure.

Dihedral Angle Analysis and its Implications for Molecular Architecture

Dihedral angles, or torsion angles, describe the rotation around a chemical bond and are essential for defining the three-dimensional shape of a molecule. mdanalysis.orgmdanalysis.org In this compound, two sets of dihedral angles are particularly important for characterizing its molecular architecture.

Ring Puckering Dihedral Angles: The endocyclic dihedral angles within the 1,3-dioxane ring define the extent of its puckering and confirm its chair conformation. These angles deviate from the ideal 60° of a flat hexagon, reflecting the tetrahedral geometry of the sp³ hybridized carbon and oxygen atoms.

Phenyl Group Orientation: The dihedral angle between the mean plane of the 1,3-dioxane ring and the plane of the 2-nitrophenyl group is critical. This angle specifies the rotational orientation of the aromatic substituent. Its value is determined by a balance between conjugative effects, which would favor planarity, and steric hindrance between the ortho-nitro group and the dioxane ring, which would favor a twisted arrangement. In related structures, this angle is often significant, indicating a non-planar arrangement to relieve steric strain. nih.govnih.gov

Table 2: Example Dihedral Angles from an Analogous Compound

| Dihedral Angle | Value (°) | Description |

|---|---|---|

| C2-C3-C4-C10 | 56.1 (2) | Angle between p-nitrophenyl ring and C=C bond |

| C15-C16-C17-C23 | 60.5 (2) | Angle between p-nitrophenyl ring and C=C bond (second molecule in unit cell) |

Data from 2,2-Dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione, illustrating the non-planar orientation of the nitrophenyl group relative to the rest of the molecule. nih.gov

Advanced Spectroscopic Characterization of 5,5 Dimethyl 2 2 Nitrophenyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of 5,5-Dimethyl-2-(2-nitrophenyl)-1,3-dioxane, providing insights into its conformation and the electronic environment of each nucleus.

The ¹H NMR spectrum provides information on the number of different proton environments and their connectivity. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation to minimize steric strain.

Chemical Shifts :

Aromatic Protons : The four protons on the 2-nitrophenyl group are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the strong electron-withdrawing and anisotropic effects of the adjacent nitro (NO₂) group, these protons will exhibit complex splitting patterns and will be shifted downfield. The proton ortho to the nitro group is expected to be the most deshielded.

Acetal (B89532) Proton (H-2) : The single proton at the C-2 position is in an acetal environment, typically resonating between δ 5.0 and 6.0 ppm. Its chemical shift is influenced by the electronic nature of the attached nitrophenyl ring.

Dioxane Ring Protons (H-4/H-6) : In a chair conformation, the C-4 and C-6 positions each have axial and equatorial protons. Due to the symmetry of the 5,5-dimethyl substitution, the C-4 and C-6 positions are chemically equivalent. The axial protons are typically shielded relative to the equatorial protons and appear at different chemical shifts. They often appear as two distinct AX spin systems or more complex multiplets around δ 3.5-4.5 ppm.

Methyl Protons (C-5) : The two methyl groups at the C-5 position are diastereotopic, meaning they reside in different chemical environments (one axial, one equatorial). This results in two distinct singlet signals, typically in the δ 0.5-1.5 ppm range. The axial methyl group is generally shielded compared to the equatorial one.

Coupling Constant Analysis :

Vicinal coupling constants (³J) between protons on adjacent carbons of the dioxane ring are highly dependent on the dihedral angle, providing key conformational information. For instance, the coupling between axial-axial protons (³Jₐₐ) is typically large (8-10 Hz), while axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are smaller (2-3 Hz).

Geminal coupling (²J) between the non-equivalent axial and equatorial protons at C-4 and C-6 is also expected, typically with a value of around -10 to -13 Hz.

Table 1: Representative ¹H NMR Chemical Shift and Coupling Constant Data for a 1,3-Dioxane Ring System This table presents typical values for the 1,3-dioxane scaffold; specific values for the title compound may vary.

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Representative Coupling Constant (J, Hz) |

| H-2 (acetal) | 5.0 - 6.0 | - |

| H-4/6 (axial) | 3.5 - 4.0 | ²J ≈ -12, ³Jₐₐ ≈ 9, ³Jₐₑ ≈ 2.5 |

| H-4/6 (equatorial) | 4.0 - 4.5 | ²J ≈ -12, ³Jₑₐ ≈ 2.5, ³Jₑₑ ≈ 2 |

| 5-CH₃ (axial) | 0.5 - 1.0 | - |

| 5-CH₃ (equatorial) | 1.0 - 1.5 | - |

| Aromatic-H | 7.0 - 8.5 | J ≈ 7-9 (ortho), 2-3 (meta) |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shifts :

Acetal Carbon (C-2) : This carbon is significantly deshielded due to being bonded to two oxygen atoms and is expected to resonate around δ 95-105 ppm.

Dioxane Carbons (C-4/C-6) : These equivalent methylene (B1212753) carbons, bonded to one oxygen, typically appear in the range of δ 65-75 ppm. docbrown.info

Quaternary Carbon (C-5) : The C-5 carbon, substituted with two methyl groups, is expected around δ 25-35 ppm. docbrown.info

Methyl Carbons : The axial and equatorial methyl carbons at C-5 will have slightly different chemical shifts, generally appearing between δ 20-30 ppm.

Aromatic Carbons : The six carbons of the nitrophenyl ring will show distinct signals. The carbon bearing the nitro group and the carbon attached to the dioxane ring (ipso-carbons) will have their chemical shifts significantly influenced by these substituents. The electron-withdrawing nitro group causes a downfield shift (deshielding) for the ortho and para carbons relative to benzene (B151609), a phenomenon well-documented in substituted aromatic systems. mdpi.comnih.gov

Conformational Insights : The chemical shifts of the ring carbons and the methyl substituents can provide further evidence for the predominant chair conformation. The relative shielding of the axial versus equatorial methyl group (the γ-gauche effect) is a classic diagnostic tool in conformational analysis.

Table 2: Representative ¹³C NMR Chemical Shifts for 5,5-Dimethyl-1,3-dioxane (B27643) Derivatives Values are based on general data for the scaffold and are influenced by the C-2 substituent.

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

| C-2 (acetal) | 95 - 105 |

| C-4/C-6 | 65 - 75 |

| C-5 | 25 - 35 |

| 5-CH₃ (axial/equatorial) | 20 - 30 |

| Aromatic Carbons | 120 - 150 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. Key correlations would be observed between the geminal axial and equatorial protons at C-4 and C-6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the H-2 signal to the C-2 carbon, the H-4/6 signals to the C-4/6 carbons, and the methyl proton signals to the methyl carbons.

From the acetal proton (H-2) to the ipso-carbon of the phenyl ring and to the C-4/C-6 carbons of the dioxane ring.

From the C-4/C-6 protons to the C-5 quaternary carbon and the C-2 acetal carbon.

From the methyl protons to the C-5 quaternary carbon and the C-4/C-6 carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the molecular vibrations and is used to identify functional groups.

Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong, characteristic absorption bands. The most prominent would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which typically appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Other significant bands would include C-O stretching vibrations from the acetal ether linkages (around 1100-1200 cm⁻¹), aromatic C=C stretching bands (around 1450-1600 cm⁻¹), and aliphatic and aromatic C-H stretching vibrations (around 2850-3100 cm⁻¹). nih.gov

Raman Spectrometry : Raman spectroscopy provides complementary information. The symmetric stretching vibration of the nitro group is often strong in the Raman spectrum. Aromatic ring breathing modes would also be easily identifiable. nih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Acetal (C-O-C) | Stretch | ~1100 - 1200 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| Aliphatic C-H | Stretch | ~2850 - 3000 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

Computational Chemistry and Theoretical Investigations of 5,5 Dimethyl 2 2 Nitrophenyl 1,3 Dioxane

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for determining the optimized geometry and electronic structure of molecules. For 1,3-dioxane (B1201747) derivatives, methods like B3LYP and M06-2X with basis sets such as 6-311+G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netscispace.com

Structural optimization of 5,5-Dimethyl-2-(2-nitrophenyl)-1,3-dioxane would begin by defining its initial atomic coordinates. The DFT calculation then iteratively adjusts these coordinates to find the lowest energy conformation, corresponding to the most stable structure. For the 1,3-dioxane ring, these calculations consistently predict a chair conformation as the most stable arrangement. nih.govthieme-connect.de The bulky 2-(2-nitrophenyl) substituent is expected to preferentially occupy an equatorial position to minimize steric hindrance with the axial hydrogens at the C4 and C6 positions of the dioxane ring.

Once the geometry is optimized, a host of electronic properties can be calculated. These properties are critical for understanding the molecule's reactivity and intermolecular interactions. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. thaiscience.info Studies on analogous nitrophenyl compounds show that the presence of the electron-withdrawing nitro group significantly lowers the LUMO energy, making the molecule a better electron acceptor. thaiscience.info

Note: Data are representative values based on studies of related nitrophenyl compounds and may not reflect the exact values for this compound.

Ab Initio Methods in Conformational Energy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often used for high-accuracy energy calculations, particularly in conformational analysis. ajchem-b.comresearchgate.net

For this compound, the primary conformational question relates to the orientation of the 2-nitrophenyl group. As established in studies of similar 2-aryl-1,3-dioxanes, the chair conformation of the dioxane ring is dominant. nih.govresearchgate.net The key equilibrium is between the conformers with the aryl group in the axial versus the equatorial position.

Ab initio calculations can precisely determine the energy difference between these two states. For a phenyl group at the C2 position, the equatorial conformer is significantly more stable than the axial one due to the avoidance of 1,3-diaxial interactions with the hydrogens on C4 and C6. thieme-connect.deresearchgate.net The introduction of the nitro group at the ortho position of the phenyl ring would further increase the steric bulk, making the preference for the equatorial position even more pronounced. These calculations also allow for the study of more subtle conformational features, such as the rotational preference (torsional angle) of the nitrophenyl group relative to the dioxane ring. rsc.org

Reaction Pathway Analysis and Transition State Modeling for Chemical Transformations

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the transition states that connect them. This is invaluable for understanding reaction mechanisms and predicting kinetics.

For this compound, several potential transformations could be modeled. One example, based on studies of the parent 5,5-dimethyl-1,3-dioxane (B27643), is acid-catalyzed isomerization. semanticscholar.org This process would involve:

Protonation of a ring oxygen atom.

Cleavage of a C-O bond to form a stabilized alkoxycarbenium ion intermediate.

Rearrangement of this intermediate via hydride or alkyl shifts.

Deprotonation to yield the final product.

Another relevant transformation is thermal decomposition, which has been studied for related 5-nitro-1,3-dioxane (B6597036) compounds. researchgate.netscispace.com Such a reaction could proceed through a cyclic transition state involving the breaking of the C-NO2 bond and intramolecular hydrogen transfer, leading to the elimination of nitrous acid. scispace.com

For each proposed pathway, computational methods can locate the structure of the transition state—the maximum energy point along the reaction coordinate. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactant and the transition state gives the activation energy barrier (ΔG‡), a key determinant of the reaction rate. semanticscholar.org

Analysis of Solvent Effects on Reaction Kinetics and Thermodynamics

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can have a profound effect on both the reaction rate and the position of the equilibrium. ajchem-b.com Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included, or implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit method. scispace.com

In the case of this compound, solvent effects would be significant in any reaction involving charge separation. For instance, in the acid-catalyzed isomerization, the formation of the charged carbenium ion intermediate would be heavily stabilized by polar solvents. This stabilization would lower the energy of the intermediate and the transition states leading to it, thereby accelerating the reaction. semanticscholar.org

Similarly, in a decomposition reaction, if the transition state is more polar than the reactant, a polar solvent will lower the activation energy and increase the reaction rate. This was observed in the thermal decomposition of 5-methyl-5-nitro-1,3-dioxane, where the reaction in DMSO was found to be over 80 times faster than in the gas phase. scispace.com Computational analysis of solvent effects allows for a rational selection of solvents to optimize reaction outcomes.

Wiberg Bond Indices and Natural Bond Orbital (NBO) Analysis

To gain a deeper understanding of the electronic structure and bonding within a molecule, chemists turn to methods that go beyond simple molecular orbitals. Wiberg Bond Indices (WBI) and Natural Bond Orbital (NBO) analysis are two such powerful techniques.

The Wiberg bond index is a measure of the electron density between two atoms, providing a quantitative value for the bond order. echemi.comscielo.org.mx In reaction mechanism studies, calculating the WBI for bonds that are being formed or broken in the transition state can reveal the synchronicity of the reaction. For example, in the thermal decomposition of 5-nitro-1,3-dioxanes, WBI analysis was used to quantify the progress of C-N bond breaking and H-O bond formation in the transition state. researchgate.netscispace.com

Natural Bond Orbital (NBO) analysis transforms the complex calculated wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and anti-bonding orbitals. ajchem-b.com A key application of NBO is the analysis of hyperconjugation—stabilizing interactions that result from the donation of electron density from a filled orbital to a nearby empty orbital. In 1,3-dioxane systems, NBO analysis is crucial for understanding the anomeric effect, where lone pair electrons on the ring oxygens (LP O) donate into the anti-bonding orbital of an adjacent axial C-X bond (σ*C-X). researchgate.net For this compound, NBO analysis would quantify the stabilizing interactions between the oxygen lone pairs and the anti-bonding orbitals of the C-C and C-H bonds within the ring, as well as interactions involving the nitrophenyl substituent.

Table 2: Illustrative NBO Analysis Data for a Substituted 1,3-Dioxane

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | σ* (C2-C3) | ~ 1.0 - 2.5 |

| LP (O1) | σ* (C6-H) | ~ 2.0 - 4.0 |

| σ (C4-C5) | σ* (C5-C6) | ~ 0.5 - 1.5 |

Note: Data are representative values based on studies of related 1,3-dioxane systems and serve to illustrate the types of interactions quantified.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. It is plotted on the surface of the molecule's electron density, using a color scale to represent the potential. Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are attractive to nucleophiles. thaiscience.infomdpi.com

For this compound, the MEP map would be highly informative. Based on numerous studies of nitrophenyl compounds, the most negative potential (deep red) would be concentrated around the two oxygen atoms of the nitro group. researchgate.net This is due to the high electronegativity of oxygen and the resonance delocalization of charge within the nitro group. The area around the two oxygen atoms of the dioxane ring would also show a negative potential, though likely less intense than that of the nitro group.

Conversely, the hydrogen atoms on the aromatic ring and the dioxane ring would exhibit a positive potential (blue/green). The MEP map visually confirms the molecule's polarity and highlights the sites most likely to engage in intermolecular interactions, such as hydrogen bonding or reactions with electrophiles and nucleophiles.

Analytical Methodologies for Detection and Characterization of Dioxane Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the determination of volatile and semi-volatile organic compounds such as 5,5-Dimethyl-2-(2-nitrophenyl)-1,3-dioxane. nih.gov In this method, the compound is first vaporized and separated from other components in a mixture based on its physicochemical properties as it passes through a long, narrow tube known as a capillary column. Following separation, the compound enters the mass spectrometer, where it is fragmented into characteristic ions. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly specific identification and quantification. akjournals.com For dioxane compounds, which can be present in complex matrices, the selectivity and sensitivity of GC-MS are indispensable. nih.gov

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique that combines analyte sampling, isolation, and enrichment into a single step. It utilizes a coated fiber to concentrate volatile and semi-volatile compounds, like dioxane derivatives, from a sample. The fiber can be directly immersed in a liquid sample or exposed to the vapor phase (headspace) above the sample.

For volatile organic compounds (VOCs), headspace SPME is often the preferred method. sigmaaldrich.com The choice of the fiber's coating material is critical and is based on the polarity of the target analyte to ensure efficient extraction. mdpi.com After concentrating the analyte, the fiber is transferred to the GC injection port, where the trapped compounds are thermally desorbed for analysis. sigmaaldrich.commdpi.com The key advantages of SPME include its simplicity, reusability, and the elimination of organic solvents.

Table 1: Comparison of SPME Fiber Coatings for VOC Analysis

| Fiber Coating | Polarity | Typical Analytes |

|---|---|---|

| Polydimethylsiloxane (PDMS) | Non-polar | Volatile organic compounds, hydrocarbons |

| Polyacrylate (PA) | Polar | Phenols, polar pesticides |

This table presents a general guide to SPME fiber selection based on common applications.

Static headspace analysis is a robust technique for analyzing volatile compounds in solid or liquid samples. youngin.com In this method, the sample is sealed in a vial and heated, allowing volatile analytes like this compound to partition into the gas phase (headspace) above the sample. A portion of this vapor is then injected directly into the GC-MS system. youngin.comcaslab.com To enhance the recovery of water-miscible compounds like some dioxanes, a "salting out" effect can be employed, where a salt such as sodium chloride is added to the sample matrix to decrease the analyte's solubility in water and promote its transfer into the headspace. shimadzu.com

While less common for routine analysis, distillation techniques such as azeotropic or vacuum distillation can be used for sample pre-concentration, effectively enhancing the recovery of less volatile or trace-level compounds from complex matrices before GC-MS analysis. caslab.com Another related technique is heated purge and trap, where an inert gas is bubbled through a heated sample to extract volatiles, which are then concentrated on a sorbent trap before being desorbed into the GC-MS. ysi.com

High-Resolution Gas Chromatography (HRGC/MS)

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) represents the gold standard for the ultra-trace analysis of highly toxic compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). waters.comchromatographyonline.comchromatographyonline.com This technique offers exceptionally high sensitivity and selectivity, which is crucial for distinguishing specific isomers from a complex background. akjournals.comwaters.com

HRGC utilizes very long and narrow capillary columns to achieve superior separation of closely related compounds. The HRMS component can measure the mass of ions with very high accuracy, allowing for the unambiguous determination of a compound's elemental composition. nih.gov While historically based on complex magnetic sector technology, newer platforms are emerging. selectscience.net For the analysis of this compound, HRGC/MS would provide the highest degree of confidence in identification and the lowest possible detection limits, which is particularly important if the compound needs to be monitored at trace levels in environmental or biological samples. nih.govmdpi.com

Targeted vs. Non-Targeted Analytical Approaches for Chemical Identification

Analytical strategies for identifying chemicals like this compound can be broadly categorized as either targeted or non-targeted. rsc.org

Targeted analysis focuses on detecting and quantifying specific, known compounds. researchgate.net The analytical instrument is optimized to look for particular ions or fragmentation patterns associated with the target analyte. unito.it A common targeted approach in mass spectrometry is Selected Reaction Monitoring (SRM) on a triple quadrupole instrument, which provides high sensitivity and selectivity by filtering for both a specific parent ion and a specific fragment ion. researchgate.net This approach is ideal when the compound of interest is known and routine monitoring is required.

Non-targeted analysis , in contrast, aims to identify as many chemical compounds as possible in a sample without prior knowledge of their presence. researchgate.netsemanticscholar.org This holistic approach is invaluable for contaminant discovery and comprehensive sample characterization. nih.govnih.gov These methods typically use high-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, which acquire full-spectrum data. researchgate.netsemanticscholar.org Detected compounds are then tentatively identified by comparing their accurate mass and fragmentation spectra to spectral libraries and databases. rsc.org

Table 2: Comparison of Targeted and Non-Targeted Analysis

| Feature | Targeted Analysis | Non-Targeted Analysis |

|---|---|---|

| Goal | Quantify known compounds | Identify all detectable compounds |

| Selectivity | Very High | Moderate to High |

| Sensitivity | Very High | Moderate |

| Instrumentation | Triple Quadrupole MS | High-Resolution MS (TOF, Orbitrap) |

| Application | Routine monitoring, compliance | Contaminant discovery, metabolomics |

| Limitation | Only pre-selected compounds are detected | Data processing is complex; identification can be tentative |

Improving Sensitivity with Selected-Ion Monitoring (SIM) in MS

Selected-Ion Monitoring (SIM) is an operational mode for a mass spectrometer that significantly enhances sensitivity for a specific compound. shimadzu.com Instead of scanning across a full range of mass-to-charge ratios (m/z), the instrument is set to detect only a few specific ions that are characteristic of the target analyte. shimadzu.commdpi.com For this compound, this would involve identifying the most abundant and specific ions in its mass spectrum and monitoring only those.

By focusing the detector's time on just these few ions, the signal-to-noise ratio is dramatically improved, leading to detection limits that can be tens to hundreds of times lower than in full-scan mode. shimadzu.comthermofisher.com This makes SIM an essential technique for trace-level quantification and is a key component of many official regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA) for monitoring environmental contaminants. ddmsinc.comclu-in.orgclu-in.org The use of an isotopically labeled internal standard, such as a deuterated version of the analyte, in conjunction with SIM analysis can further improve accuracy and precision by correcting for variations in sample preparation and instrument response. caslab.comitrcweb.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Heterocyclic Systems

While direct, named examples of the use of 5,5-Dimethyl-2-(2-nitrophenyl)-1,3-dioxane as a key intermediate in the total synthesis of complex heterocyclic natural products are not extensively documented in readily available literature, its functional role as a photolabile protecting group for aldehydes and ketones positions it as a crucial tool for such endeavors. The synthesis of complex heterocyclic systems often requires a multi-step approach where the reactivity of various functional groups must be carefully managed.

The 2-(2-nitrophenyl)-1,3-dioxane moiety serves as a temporary mask for a carbonyl group, which might otherwise undergo undesired reactions under various synthetic conditions. The acetal (B89532) linkage is stable to a wide range of reagents, including those used in nucleophilic additions, reductions, and organometallic reactions. This stability allows for the selective modification of other parts of a molecule.

The key advantage of this protecting group lies in its mild and specific deprotection method: photolysis. wikipedia.org Irradiation with UV light triggers an intramolecular hydrogen abstraction by the nitro group, leading to the cleavage of the acetal and the release of the original carbonyl compound. wikipedia.org This traceless deprotection method avoids the use of harsh acidic or basic conditions that could compromise the integrity of a sensitive, complex molecule.

For instance, in the synthesis of alkaloids or other nitrogen-containing heterocycles, a strategically placed carbonyl group might be required for a late-stage cyclization or condensation reaction. nih.gov Protecting this carbonyl group as a this compound derivative would allow for the elaboration of other parts of the molecular framework. Subsequently, the carbonyl group can be unmasked at the desired step by simple irradiation, paving the way for the final ring-closing reaction to form the heterocyclic core. The photolabile nature of this protecting group is also compatible with solid-phase synthesis, enabling the construction of libraries of heterocyclic compounds. nih.govdtu.dkresearchgate.netnih.gov

Utilization in the Construction of Functionalized Organic Molecules and Scaffolds

The primary application of this compound in the construction of functionalized organic molecules and scaffolds stems from its function as a photoremovable protecting group. wikipedia.org This allows for precise spatial and temporal control over the generation of a reactive carbonyl group within a molecule, a feature highly desirable in modern organic synthesis.

The general mechanism for the photocleavage of 2-nitrobenzyl-based protecting groups, such as the one in the title compound, follows a Norrish Type II-like mechanism. wikipedia.org Upon absorption of a photon, the nitro group is excited and abstracts a hydrogen atom from the benzylic position. This is followed by a rearrangement to form an aci-nitro intermediate, which then cleaves to release the protected carbonyl compound and a 2-nitrosobenzaldehyde derivative. researchgate.net

This controlled release is particularly useful in several synthetic contexts:

Multi-step Synthesis: In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group without affecting others is paramount. The orthogonality of photolytic cleavage to most chemical reagents makes 2-(2-nitrophenyl)-1,3-dioxanes valuable in such scenarios. nih.gov

Photolithography and Surface Patterning: The light-sensitive nature of this protecting group can be exploited to create patterned surfaces. By selectively irradiating specific areas of a surface functionalized with molecules containing this protecting group, one can generate reactive carbonyl groups in defined patterns. These can then be further reacted to attach other molecules, creating chemically patterned surfaces for applications in microarrays and biosensors.

Caged Compounds: In chemical biology, the concept of "caged compounds" involves the temporary inactivation of a biologically active molecule by a photolabile protecting group. While typically applied to functional groups like phosphates or carboxylates, the same principle can be extended to carbonyl-containing bioactive molecules. this compound could be used to "cage" a ketone or aldehyde-containing drug, which could then be released at a specific time and location in a biological system by light activation.

| Application Area | Synthetic Strategy | Key Advantage |

| Complex Molecule Synthesis | Protection of a carbonyl group during multiple synthetic steps. | Orthogonal deprotection under mild, neutral conditions. |

| Surface Chemistry | Spatially controlled deprotection on a surface using a light mask. | Creation of high-resolution chemical patterns. |

| Chemical Biology | "Caging" of a bioactive carbonyl compound. | Spatiotemporal control of the release of the active molecule. |

Explorations in Material Science and Specialty Chemical Development

The application of this compound in material science is an emerging area of interest, primarily focused on the development of photoresponsive materials. researchgate.net The ability of the 2-nitrobenzyl group to undergo a chemical transformation upon exposure to light can be harnessed to induce changes in the macroscopic properties of a material.

One potential application is in the creation of photoresponsive polymers . researchgate.netnih.govrsc.orgscienceopen.com By incorporating this compound as a pendant group or as part of the polymer backbone, it is possible to synthesize polymers that change their properties upon irradiation. For example:

Photodegradable Polymers: If the dioxane unit is part of the main polymer chain, its photocleavage would lead to the degradation of the polymer. This could be useful for applications such as drug delivery, where the encapsulated drug is released as the polymer matrix breaks down, or for creating temporary structures that can be removed on demand.

Photo-crosslinkable or De-crosslinkable Materials: The released carbonyl group after photolysis can be used to form new bonds, leading to the crosslinking of polymer chains and a change in the material's mechanical properties. Conversely, if the dioxane is part of a cross-linker, its cleavage would lead to the de-crosslinking and softening of the material.

Photo-induced Surface Modification: Polymers containing this photolabile group can be used to create surfaces whose properties, such as wettability or adhesiveness, can be altered by light. Irradiation would expose carbonyl groups on the surface, changing its polarity and interaction with its environment.

In the realm of specialty chemicals , this compound can be considered a building block for more complex photolabile linkers and probes. These could be used in solid-phase synthesis to attach molecules to a solid support, which can then be released under mild, photolytic conditions. nih.govdtu.dkresearchgate.netnih.gov This is particularly advantageous for the synthesis of sensitive molecules that cannot tolerate the harsh cleavage conditions of traditional linkers.

| Material Type | Principle of Action | Potential Application |

| Photodegradable Polymer | Photocleavage of the dioxane unit within the polymer backbone. | Controlled drug release, temporary scaffolds. |

| Photo-modifiable Surface | Exposure of carbonyl groups on a polymer surface upon irradiation. | Switchable wettability, patterned adhesion. |

| Photolabile Linker | Attachment of molecules to a solid support via the dioxane. | Solid-phase synthesis of sensitive compounds. |

Future Directions in Research on 5,5 Dimethyl 2 2 Nitrophenyl 1,3 Dioxane

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of 2-aryl-1,3-dioxanes is traditionally achieved through the acid-catalyzed acetalization of an aldehyde with a 1,3-diol. For 5,5-Dimethyl-2-(2-nitrophenyl)-1,3-dioxane, this would involve the reaction of 2-nitrobenzaldehyde (B1664092) with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). Future research should focus on optimizing this synthesis for efficiency and sustainability.

Key areas for investigation include:

Catalyst Development: Exploring novel solid acid catalysts, such as zeolites or functionalized resins, could simplify purification and catalyst recycling, aligning with the principles of green chemistry.

Alternative Reaction Media: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the synthesis. nih.gov Solvent-free reaction conditions should also be explored. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation could potentially shorten reaction times and improve yields, offering a more energy-efficient synthetic route.

A comparative analysis of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Heterogeneous Catalysis | Easy catalyst separation and reuse, reduced waste. | Screening of various solid acid catalysts (e.g., zeolites, ion-exchange resins). |

| Green Solvents | Reduced environmental impact, potential for improved reaction rates. | Evaluation of ionic liquids, deep eutectic solvents, and bio-based solvents. nih.gov |

| Microwave Synthesis | Rapid heating, shorter reaction times, potentially higher yields. | Optimization of reaction parameters (temperature, time, power). |

| Flow Chemistry | Precise control over reaction conditions, improved safety and scalability. | Development of continuous flow processes for the acetalization reaction. |

Deeper Mechanistic Studies of Novel Chemical Transformations

The presence of the ortho-nitrophenyl group imparts unique photoreactive properties to the molecule. Ortho-nitrobenzyl compounds are well-known photoremovable protecting groups, which cleave upon UV irradiation to release a protected functional group and form a 2-nitrosobenzaldehyde derivative. rsc.orgrsc.org This suggests that this compound could function as a photocage for the release of 2-nitrobenzaldehyde.

Future mechanistic studies should aim to:

Elucidate the Photochemical Cleavage Pathway: Detailed investigation of the photochemical reaction mechanism, including the identification of transient intermediates like the aci-nitro species, is crucial for optimizing its use as a photoremovable group. nih.gov

Investigate Ring-Opening Reactions: The dioxane ring itself can be susceptible to ring-opening reactions under specific conditions. beilstein-journals.orgrsc.org Mechanistic studies could explore acid-catalyzed or reductively-induced ring-opening to yield valuable synthetic intermediates.

Explore Reductive Transformations of the Nitro Group: The nitro group can be reduced to various other functionalities, such as nitroso, hydroxylamino, or amino groups. cardiff.ac.ukacs.org Understanding the mechanisms of these transformations would expand the synthetic utility of the parent compound.

Integrated Spectroscopic and Computational Approaches for Comprehensive Understanding

A thorough characterization of this compound is essential for understanding its properties and reactivity. An integrated approach combining advanced spectroscopic techniques with computational modeling will provide a comprehensive picture of its structural and electronic features.

Future research in this area should involve:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals and to study the conformational dynamics of the dioxane ring.

Vibrational Spectroscopy and DFT Calculations: Combining experimental FT-IR and Raman spectroscopy with Density Functional Theory (DFT) calculations will allow for a detailed assignment of vibrational modes and provide insights into the molecular structure and bonding.

Photophysical Characterization: Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, will be invaluable for studying the excited-state dynamics and the mechanism of photochemical reactions. nih.gov

Conformational Analysis: Computational modeling can predict the preferred conformations of the molecule and the energy barriers for conformational changes, which is crucial for understanding its reactivity. thieme-connect.deresearchgate.net

Table 2: Key Parameters for Integrated Analysis

| Technique | Information Gained | Computational Method |

|---|---|---|

| NMR Spectroscopy | Structural elucidation, conformational analysis. | GIAO (Gauge-Including Atomic Orbital) method for chemical shift prediction. |

| FT-IR/Raman Spectroscopy | Vibrational modes, functional group identification. | DFT calculations for vibrational frequency analysis. |

| UV-Vis Spectroscopy | Electronic transitions, photophysical properties. | TD-DFT (Time-Dependent DFT) for predicting electronic absorption spectra. |

| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns. | Not directly computational, but aids in structural confirmation. |

Expansion into Underexplored Applications in Advanced Organic Chemistry and Materials Science

The unique combination of a stable heterocyclic ring and a photoreactive aromatic moiety in this compound opens up possibilities for its application in various fields of advanced organic chemistry and materials science. msesupplies.comopenaccessjournals.com

Potential future applications to be explored include:

Photolabile Protecting Groups: Its potential as a photoremovable protecting group for aldehydes in complex molecule synthesis warrants investigation. The release of the aldehyde under mild, light-induced conditions could be advantageous in multi-step syntheses. rsc.orgupenn.edu

Photoresponsive Materials: Incorporation of this molecule into polymer backbones or as a pendant group could lead to the development of photoresponsive materials. Upon irradiation, the cleavage of the dioxane or the transformation of the nitro group could alter the material's properties, such as solubility or mechanical strength. nih.gov

Precursors for Heterocyclic Synthesis: The compound could serve as a precursor for the synthesis of other complex heterocyclic systems. For instance, reduction of the nitro group followed by intramolecular cyclization could lead to novel fused-ring systems. researchgate.netresearchgate.net

Dopants in Organic Electronics: The polar nature of the nitro group suggests that this compound could be investigated as a dopant in organic electronic materials to modify their charge transport properties. The potential for photochemical modification could also be exploited to create patterned conductive regions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products